molecular formula C20H28O10 B600411 Furcatin CAS No. 499-33-2

Furcatin

Cat. No. B600411
CAS RN: 499-33-2
M. Wt: 428.43
InChI Key:
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Description

Furcatin is an organic compound that has been used in laboratory experiments for over 40 years. It is a potent inhibitor of both protein and lipid kinases and has been used to study the effects of kinase inhibition on cellular metabolism, gene expression, and cell signaling. Furcatin has a wide range of applications in basic and clinical research, including its use as a drug for treating certain types of cancer.

Scientific Research Applications

  • Furcatin Hydrolase (FH) and Its Properties : Furcatin hydrolase (FH) from Viburnum furcatum is a disaccharide-specific acuminosidase. It hydrolyzes furcatin into p-allylphenol and the disaccharide acuminose. FH shows high substrate specificity and is a retaining glycosidase, localized to the chloroplast. Its activity towards specific glycosidic bonds indicates its potential use in biochemistry for specific substrate cleavage (Ahn, Mizutani, Saino, & Sakata, 2004).

  • Structural Modeling and Docking Studies : The three-dimensional structure of furcating hydrolase (FH) has been modeled, revealing insights into its active site components and structure. Docking studies with furcatin show specific residues crucial for binding, offering potential for designing inhibitors or modulators of FH activity (Li Ze-sheng, 2005).

  • Furin Protease Research : While not directly related to furcatin, research on furin, a Golgi membrane-associated endoprotease, provides insights into proteolytic processes important in various biological functions. Understanding furin’s structure, activation, and inhibition can have implications in disease treatment, particularly in cancer and infectious diseases (Thomas, 2002).

  • Therapeutic Applications and Inhibitors : The therapeutic uses of furin and its inhibitors are a significant area of research. This includes applications in treating cancer, inflammatory diseases, and controlling furin activity in various disorders. Recent advancements in peptidomimetic furin inhibitors have broadened therapeutic applications (Couture, Kwiatkowska, Dory, & Day, 2015).

  • Furin in Disease and Development : Understanding furin's role in cellular homeostasis has implications for diabetes mellitus and mortality risk. Research in this area could pave the way for novel therapeutic approaches in managing diabetes and related mortality (Fernandez et al., 2018).

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-(4-prop-2-enylphenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O10/c1-2-3-11-4-6-12(7-5-11)29-18-16(24)15(23)14(22)13(30-18)8-27-19-17(25)20(26,9-21)10-28-19/h2,4-7,13-19,21-26H,1,3,8-10H2/t13-,14-,15+,16-,17+,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTAEJNADMCLOV-LTRJMQNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=C(C=C1)OC2C(C(C(C(O2)COC3C(C(CO3)(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@](CO3)(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964469
Record name 4-(Prop-2-en-1-yl)phenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furcatin

CAS RN

499-33-2
Record name 4-(2-Propen-1-yl)phenyl 6-O-D-apio-β-D-furanosyl-β-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499-33-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Prop-2-en-1-yl)phenyl 6-O-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
149
Citations
YO Ahn, M Mizutani, H Saino, K Sakata - Journal of Biological Chemistry, 2004 - ASBMB
… acuminosidase, which hydrolyzes furcatin (p-allylphenyl 6-O-… the highest level of activity toward furcatin with a K m value of … the same aglycone as furcatin but little activity toward the …
Number of citations: 40 www.jbc.org
H Imaseki, T Yamamoto - Archives of Biochemistry and Biophysics, 1961 - Elsevier
… The Viburnum glycosidase hydrolyzes furcatin into the aglycone, p-… of furcatin to alcohol forming an alkyl apiosyl-glucoside, and the effects of alcohol on both the hydrolysis of furcatin …
Number of citations: 31 www.sciencedirect.com
H Daiyasu, H Saino, H Tomoto, M Mizutani… - Journal of …, 2008 - academic.oup.com
Disaccharide-specific glycosidases (diglycosidases) are unique glycoside hydrolases, as their substrate specificities differ from those of monosaccharide-specific β-glycosidases (…
Number of citations: 11 academic.oup.com
S Hattori, H Imaseki - Journal of the American Chemical Society, 1959 - ACS Publications
… furcatin andgave a deep red solution which did not fluoresce underultraviolet light. Furcatin … acid by Zeisel’s method indicated that furcatin did not possess free phenolic, carbonyl, …
Number of citations: 34 pubs.acs.org
RL Whistler, HJ Roberts - Journal of the American Chemical …, 1959 - ACS Publications
… This corresponds to 0.93 mole of hydrogen per mole of furcatin. Furcatin Hexaacetate.—Two hundred mg. of furcatin was kneaded with 2 ml. of acetic anhydride and 5 drops of pyridine. …
Number of citations: 16 pubs.acs.org
M Cvečko, P Kis, M Mastihubová, V Mastihuba - preveda.sk
… diglycoside furcatin by monoglycosidases β-D-apiosidase and β-D-glucosidase, vs. the straightforward furcatin hydrolysis by diglycosidase furcatin hydrolase (β-acuminosidase)2 …
Number of citations: 0 www.preveda.sk
T Hase, T Iwagawa, MN Dave - Phytochemistry, 1985 - Elsevier
… a bitter phenolic glycoside named furcatin and identified as pvinylphenyl glycoside. But, recently, this structure has been revised [2] and it was pointed out that furcatin was not bitter and …
Number of citations: 35 www.sciencedirect.com
H IMASE - Bot. Mag. Tokyo - researchgate.net
… estimation of furcatin on paper showed no significant difference in quantity of furcatin between fresh and browned leaves and components … furcatum related to furcatin is not essential. …
Number of citations: 2 www.researchgate.net
D Authentic - Bull. Chem. Soc. Jpn, 1982
Number of citations: 2
YO Ahn, M Mizutani, H Saino, К Sakana - Viburnum furcatum, 2004
Number of citations: 2

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